molecular formula C15H21NO2S B5076654 1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-3-METHYLPIPERIDINE

1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-3-METHYLPIPERIDINE

Cat. No.: B5076654
M. Wt: 279.4 g/mol
InChI Key: JVFMMAIMHHHKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMV056726 involves a series of chemical reactions that require precise control of reaction conditionsCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production of MMV056726 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve consistent and reproducible results .

Chemical Reactions Analysis

Types of Reactions

MMV056726 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of MMV056726 may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

MMV056726 has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as an inhibitor of various biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of MMV056726 involves its interaction with specific molecular targets in the body. It is believed to inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is essential for the survival of parasites like Plasmodium falciparum, the causative agent of malaria. By inhibiting this enzyme, MMV056726 disrupts the parasite’s ability to synthesize nucleotides, leading to its death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to MMV056726 include other dihydrofolate reductase inhibitors, such as pyrimethamine and trimethoprim. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties .

Uniqueness

MMV056726 is unique in its structure and potency compared to other dihydrofolate reductase inhibitors. It has shown higher selectivity and potency against Plasmodium falciparum, making it a promising candidate for further development as an antimalarial drug .

Properties

IUPAC Name

(2-methoxy-4-methylsulfanylphenyl)-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-11-5-4-8-16(10-11)15(17)13-7-6-12(19-3)9-14(13)18-2/h6-7,9,11H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFMMAIMHHHKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.